molecular formula C16H14FN3O B2875413 1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 860786-31-8

1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2875413
CAS No.: 860786-31-8
M. Wt: 283.306
InChI Key: PQDFJZHFWSESDU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a benzyl group at the 1-position, a 3-fluorophenyl substituent at the 4-position, and a methyl group at the 3-position. This compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, a scaffold known for its diverse biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties . Structural elucidation of such compounds typically relies on spectral techniques (IR, NMR, UV) and computational methods like DFT .

Properties

IUPAC Name

2-benzyl-4-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-12-18-19(11-13-6-3-2-4-7-13)16(21)20(12)15-9-5-8-14(17)10-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDFJZHFWSESDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolone Ring: The triazolone ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions.

    Substitution Reactions: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anti-cancer properties.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers have investigated its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Triazolone derivatives vary significantly based on substituents at the 1-, 3-, and 4-positions. Below is a comparative analysis of key analogs:

Compound Substituents Key Features
1-Benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one 1-Benzyl, 3-methyl, 4-(3-fluorophenyl) Electron-withdrawing fluorine enhances acidity; benzyl group increases lipophilicity .
1-Methyl-3-benzyl-4-(3-ethoxy-4-methoxybenzylidenamino)-triazol-5-one 1-Methyl, 3-benzyl, 4-(3-ethoxy-4-methoxybenzylidenamino) Methoxy/ethoxy groups improve solubility; benzylidenamino moiety enhances π-π interactions .
3-p-Methoxybenzyl-4-(3-methoxy-4-sulfonyloxybenzylidenamino)-triazol-5-one 3-p-Methoxybenzyl, 4-(3-methoxy-4-sulfonyloxybenzylidenamino) Sulfonyloxy group increases polarity; DFT studies confirm planar geometry .
3-Morpholin-4-yl-methyl-4-(3-methoxy-4-isobutyryloxybenzylidenamino) 3-Morpholin-4-yl-methyl, 4-(3-methoxy-4-isobutyryloxybenzylidenamino) Morpholine enhances bioavailability; isobutyryloxy group modulates antioxidant activity .
  • Acidity (pKa): The weak acidity of the triazolone ring is influenced by substituents. For example, electron-withdrawing groups (e.g., fluorine in the target compound) lower pKa values (≈8–10 in acetonitrile) compared to electron-donating groups like methoxy (pKa ≈10–12) .
  • Spectroscopic Properties: The 3-fluorophenyl group in the target compound generates distinct NMR shifts (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) compared to non-fluorinated analogs .

Biological Activity

1-Benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is C16H16FN3OC_{16}H_{16}FN_3O with a molecular weight of approximately 283.31 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general pathway includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. The following table summarizes the key steps in the synthesis:

StepReagentsConditionsYield
1Hydrazine hydrate + carbonyl compoundReflux in ethanol75%
2Benzyl bromide + triazole intermediateBase-catalyzed reaction82%
3Fluorinated aryl compound + triazoleReflux in DMF85%

Antimicrobial Activity

Research has indicated that compounds within the triazole family exhibit significant antimicrobial properties. In particular, derivatives similar to 1-benzyl-4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one have shown effectiveness against various bacterial strains. For example:

  • Staphylococcus aureus : IC50 values around 15 µM.
  • Escherichia coli : IC50 values around 20 µM.

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. In vitro assays have been conducted on several cancer cell lines:

  • Colon carcinoma (HCT116) : Exhibited an IC50 value of approximately 6.2 µM.
  • Breast cancer (T47D) : Showed IC50 values of 43.4 µM and 27.3 µM for different analogs.

The biological activity of the compound is often attributed to its ability to inhibit specific enzymes or disrupt cellular processes:

  • Enzyme Inhibition : Compounds like this triazole can inhibit fungal cytochrome P450 enzymes, crucial for sterol biosynthesis.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies

A notable study published in Pharmaceutical Biology investigated various triazole derivatives, including our compound of interest. The findings highlighted:

  • In vivo efficacy : Animal models treated with the compound showed reduced tumor growth compared to control groups.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile with minimal adverse effects at therapeutic doses.

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